
(S)-4-Boc-1-Cbz-2-vinylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(S)-4-Boc-1-Cbz-2-vinylpiperazine is a compound that features two protecting groups: the benzyloxycarbonyl (CBz) group and the tert-butyloxycarbonyl (Boc) group. These protecting groups are commonly used in organic synthesis, particularly in peptide synthesis, to protect amine functionalities from unwanted reactions during the synthetic process .
準備方法
The synthesis of (S)-4-Boc-1-Cbz-2-vinylpiperazine typically involves the protection of piperazine with the CBz and Boc groups. The CBz group can be introduced using benzyl chloroformate in the presence of a base, while the Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
化学反応の分析
(S)-4-Boc-1-Cbz-2-vinylpiperazine can undergo various chemical reactions, including:
Deprotection Reactions: The CBz group can be removed using catalytic hydrogenation (Pd-C, H2), while the Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane
Substitution Reactions: The vinyl group can participate in addition reactions with various nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
科学的研究の応用
(S)-4-Boc-1-Cbz-2-vinylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-4-Boc-1-Cbz-2-vinylpiperazine primarily involves the protection and deprotection of amine functionalities. The CBz and Boc groups protect the amine groups from unwanted reactions during synthesis. The deprotection of these groups allows the amine functionalities to participate in subsequent reactions .
類似化合物との比較
Similar compounds include other piperazine derivatives with different protecting groups, such as:
1-(Benzyloxycarbonyl)piperazine: Similar to the compound but lacks the Boc group.
1-(tert-Butyloxycarbonyl)piperazine: Similar but lacks the CBz group.
1-(Fluorenylmethoxycarbonyl)piperazine: Uses the fluorenylmethoxycarbonyl (Fmoc) group instead of the CBz or Boc groups
These compounds are used in similar applications but may have different reactivity and stability profiles, making (S)-4-Boc-1-Cbz-2-vinylpiperazine unique in its dual protection capabilities.
特性
分子式 |
C19H26N2O4 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
1-O-benzyl 4-O-tert-butyl 2-ethenylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-5-16-13-20(17(22)25-19(2,3)4)11-12-21(16)18(23)24-14-15-9-7-6-8-10-15/h5-10,16H,1,11-14H2,2-4H3 |
InChIキー |
SQYQKIDYSFDHCG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C=C)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
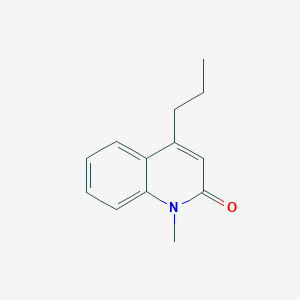
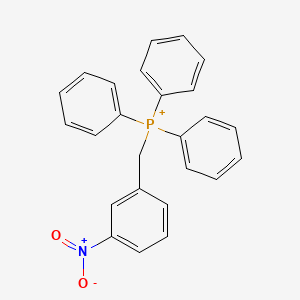
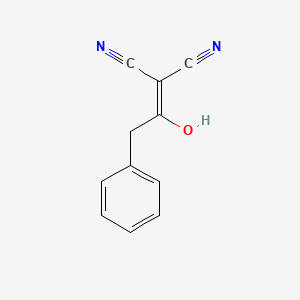



![Tert-butyl [4-(2-hydroxyethyl)phenoxy]acetate](/img/structure/B8544922.png)
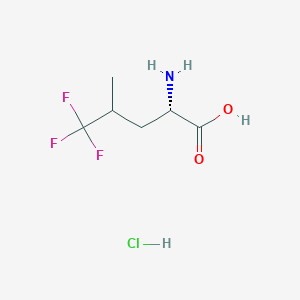

![tert-butyl N-[[3-(2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)phenyl]methyl]carbamate](/img/structure/B8544951.png)

![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B8544967.png)
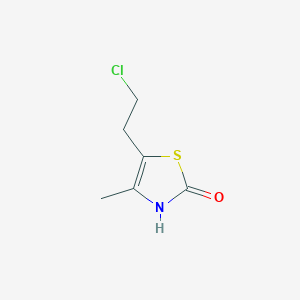
![5,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B8544973.png)
